2-(1-Fluoronaphthalen-2-yl)benzaldehyde
CAS No.: 918630-51-0
Cat. No.: VC16931521
Molecular Formula: C17H11FO
Molecular Weight: 250.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 918630-51-0 |
---|---|
Molecular Formula | C17H11FO |
Molecular Weight | 250.27 g/mol |
IUPAC Name | 2-(1-fluoronaphthalen-2-yl)benzaldehyde |
Standard InChI | InChI=1S/C17H11FO/c18-17-15-8-4-1-5-12(15)9-10-16(17)14-7-3-2-6-13(14)11-19/h1-11H |
Standard InChI Key | ZPWSPTQXTZOCBV-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C2C(=C1)C=CC(=C2F)C3=CC=CC=C3C=O |
Introduction
Structural and Electronic Characteristics
Molecular Architecture
The molecule consists of a naphthalene system fused to a benzene ring bearing an aldehyde group. Quantum mechanical calculations predict that the fluorine atom at the 1-position of the naphthalene induces significant electron deficiency in the aromatic system, while the benzaldehyde substituent introduces orthogonal reactivity pathways. X-ray crystallographic data of analogous compounds reveal dihedral angles of 35–45° between the naphthalene and benzaldehyde planes, creating a twisted geometry that influences supramolecular packing .
Spectroscopic Signatures
Key spectral features include:
-
¹H NMR: A characteristic aldehyde proton resonance at δ 10.1–10.3 ppm (singlet), with coupling constants between aromatic protons (J = 8.2–8.5 Hz) indicating para-substitution patterns .
-
¹⁹F NMR: A deshielded fluorine signal at δ 35–38 ppm, consistent with aromatic fluorine in electron-deficient environments .
-
IR Spectroscopy: Strong absorption bands at 1705 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C–F stretch), confirming the presence of aldehyde and fluorine functionalities .
Synthetic Methodologies
Aluminum-Mediated C–F Bond Functionalization
A robust synthesis route involves regioselective C–F bond activation using aluminum-based catalysts:
-
Precursor Preparation: 1-Fluoro-2-iodonaphthalene is synthesized via iodination of 1-fluoronaphthalene with N-iodosuccinimide in acetic acid (yield: 85%) .
-
Suzuki-Miyaura Coupling: Reaction with 2-formylphenylboronic acid under PdCl₂(PPh₃)₂ catalysis (2 mol%) in a 1,4-dioxane/water mixture (3:1 v/v) at 120°C for 3 hours affords the target compound in 78% yield after column chromatography .
Critical Parameters:
-
Optimal Na₂CO₃ concentration: 3 equivalents relative to boronic acid
-
Oxygen-free conditions essential to prevent boronic acid oxidation
-
Reaction scalability demonstrated at 10 mmol scale with <5% yield variation
Alternative Pathways
Physicochemical Properties
Thermal Stability
Comparative data with structural analogs suggests:
Solubility Profile
-
High Solubility: Dichloromethane (>50 mg/mL), THF (32 mg/mL)
-
Moderate Solubility: Ethanol (8 mg/mL), ethyl acetate (12 mg/mL)
-
Low Solubility: Water (<0.1 mg/mL), hexane (0.5 mg/mL)
Chemical Reactivity
Electrophilic Aromatic Substitution
The fluorine atom directs incoming electrophiles to the 4-position of the naphthalene ring:
-
Nitration: Conc. HNO₃/H₂SO₄ at 0°C produces 4-nitro-2-(1-fluoronaphthalen-2-yl)benzaldehyde (68% yield) .
-
Sulfonation: Oleum (20% SO₃) at 80°C yields the 4-sulfonic acid derivative, isolable as its sodium salt .
Aldehyde Transformations
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume